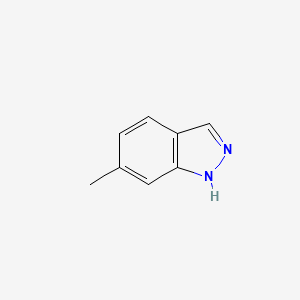

6-Methyl-1H-indazole

Overview

Description

6-Methyl-1H-indazole is a heterocyclic aromatic compound featuring a fused benzene and pyrazole ring system, with a methyl group (-CH₃) substituted at the 6-position of the indazole scaffold. The methyl group’s electron-donating nature influences the compound’s electronic properties, solubility, and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-methylphenylhydrazine with formic acid or its derivatives. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-throughput synthesis techniques. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the indazole ring to dihydroindazole derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Dihydroindazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Pharmaceutical Applications

Anti-Cancer Research

6-Methyl-1H-indazole derivatives have been investigated for their potential anti-cancer properties. For instance, N-[(6-methyl-1H-indazol-5-yl)carbamothioyl]benzamide has shown inhibitory activity against kinases such as FLT3, which is involved in acute myeloid leukemia development. Research indicates that this compound may induce apoptosis in cancer cells and inhibit their proliferation, marking it as a promising candidate for cancer therapy.

Neuroprotective Effects

Studies have shown that derivatives of this compound can improve conditions like Parkinson's disease by inhibiting tau phosphorylation, which is linked to neuronal loss. This neuroprotective effect highlights the compound's potential in treating neurodegenerative diseases .

Antileishmanial Activity

Research on 3-chloro-6-nitro-1H-indazole derivatives demonstrated their effectiveness against Leishmania species, with varying degrees of inhibitory activity observed. The study found that certain derivatives exhibited strong to moderate activity against L. infantum, indicating potential for developing new treatments for leishmaniasis .

Biochemical Research

Enzyme Mechanism Studies

this compound is utilized in biochemical research to study enzyme mechanisms and receptor interactions. Its derivatives serve as tools to investigate the biochemical pathways involved in various diseases, aiding drug discovery efforts .

Material Science

Electronic Properties

The compound is also explored for its potential in material science, particularly for creating novel materials with unique electronic properties. These materials can be beneficial in developing advanced electronic devices .

Agricultural Chemistry

Agrochemical Development

In agricultural chemistry, this compound derivatives are being studied for their role in formulating effective pesticides and herbicides. The compound's unique chemical properties make it suitable for enhancing agricultural productivity through improved agrochemical formulations .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study 1: Neuroprotection in Parkinson's Disease

In a study published in Frontiers in Molecular Neuroscience, researchers synthesized an indazole derivative (AMI) that inhibited tau hyperphosphorylation, demonstrating neuroprotective effects on dopaminergic neurons. This finding suggests a therapeutic avenue for neurodegenerative conditions characterized by tau pathology .

Case Study 2: Antileishmanial Efficacy

A study evaluated the antileishmanial activity of various 3-chloro-6-nitro-1H-indazole derivatives against Leishmania species. The results indicated that certain compounds exhibited significant inhibitory effects compared to the standard drug Glucantime, suggesting their potential as new therapeutic agents against leishmaniasis .

Mechanism of Action

The mechanism of action of 6-Methyl-1H-indazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Substituent Comparisons :

- 6-Methyl-1H-Indazole : The methyl group at position 6 donates electrons via inductive effects, enhancing aromatic ring activation for electrophilic substitution.

- 6-Iodo-1H-Indazole (CAS 261953-36-0) : The iodine atom at position 6 introduces steric bulk and polarizability, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) but reducing solubility compared to methyl .

- 6-Methyl-5-Nitro-1H-Indazole (CAS 81115-43-7) : The nitro group at position 5 is strongly electron-withdrawing, deactivating the ring and directing electrophilic attacks to meta positions, contrasting with methyl’s ortho/para-directing effects .

- 6-Acetyl-1H-Indazole : The acetyl group (-COCH₃) at position 6 is electron-withdrawing, reducing ring electron density and altering reactivity toward nucleophilic substitutions .

Table 1: Substituent Effects on Reactivity

| Compound | Substituent(s) | Electronic Effect | Reactivity Profile |

|---|---|---|---|

| This compound | Methyl (C-6) | Electron-donating | Activates ring for electrophilic substitution |

| 6-Iodo-1H-Indazole | Iodo (C-6) | Weakly electron-withdrawing | Facilitates cross-coupling reactions |

| 6-Methyl-5-Nitro-1H-Indazole | Methyl (C-6), Nitro (C-5) | Electron-donating (C-6), Electron-withdrawing (C-5) | Competitive directing effects |

| 6-Acetyl-1H-Indazole | Acetyl (C-6) | Electron-withdrawing | Deactivates ring; favors nucleophilic pathways |

Physicochemical Properties

- Solubility: 6-Iodo-1H-indazole exhibits moderate solubility in organic solvents (e.g., DMF, THF) due to iodine’s polarizability . Methyl and acetyl substituents enhance solubility in non-polar solvents compared to nitro or iodo derivatives.

- Purity : Commercial 6-Acetyl-1H-indazole is available in ultra-high purity grades (up to 99.999%), critical for pharmaceutical applications .

Table 3: Physicochemical Comparison

| Compound | Solubility Profile | Purity (Commercial) |

|---|---|---|

| 6-Iodo-1H-Indazole | Moderate in organics | Not specified |

| 6-Acetyl-1H-Indazole | Varies with solvent/purity | Up to 99.999% |

| 6-Methyl-5-Nitro-1H-Indazole | Not reported | 96% |

Biological Activity

6-Methyl-1H-indazole is a compound within the indazole family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a methyl group at the 6-position of the indazole ring system. Its molecular formula is , with a molecular weight of approximately 148.17 g/mol. The compound's structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases involved in cell signaling pathways. Indazole derivatives have been shown to modulate the activity of kinases such as chk1 and chk2, which are critical for cell cycle regulation and stress responses.

Target Pathways

- Cell Cycle Regulation : this compound likely influences pathways associated with cell cycle progression and apoptosis.

- Apoptosis Induction : Studies indicate that indazole derivatives can induce apoptosis by affecting the expression of proteins involved in apoptosis regulation, such as Bcl-2 and Bax .

Biological Activities

Research has demonstrated that this compound exhibits several pharmacological activities:

- Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting cancer cell lines. For instance, a derivative demonstrated an IC50 value of 5.15 µM against K562 leukemia cells, indicating significant antitumor potential .

- Anti-inflammatory Effects : Indazole derivatives are noted for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Antimicrobial Activity : There is evidence suggesting that indazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

Case Studies and Research Findings

Several studies have focused on the biological effects of indazole derivatives:

- Antitumor Studies : A recent study reported that a specific indazole derivative induced apoptosis in K562 cells by upregulating p53 and downregulating MDM2, thus disrupting the balance necessary for tumor cell survival . The results showed increased early and late apoptosis rates with higher concentrations of the compound.

- Cell Cycle Analysis : In another study, treatment with an indazole derivative led to significant changes in cell cycle distribution, increasing the proportion of cells in the G0/G1 phase while decreasing those in S phase. This suggests that the compound effectively halts cell proliferation, a desirable trait in anticancer therapies .

- Kinase Inhibition : Research indicates that indazole derivatives can inhibit various kinases involved in cancer progression, which may contribute to their antitumor effects. For example, compounds were tested against Pim kinases with promising IC50 values indicating strong inhibitory potential .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methyl-1H-indazole, and how can purity be optimized?

- Methodology : Common synthetic approaches include cyclization of hydrazine derivatives with carbonyl-containing precursors or functionalization of indazole scaffolds. For example, magnesium intermediates and benzyl-protected derivatives are often used to control regioselectivity . Purity optimization involves chromatographic separation (e.g., flash column chromatography) and recrystallization. Analytical techniques like HPLC and LC-MS are critical for assessing purity .

Q. How is the structural characterization of this compound performed?

- Methodology : X-ray crystallography (using programs like SHELX ) resolves the 3D structure, while NMR spectroscopy (¹H/¹³C) confirms proton and carbon environments. For instance, GIAO/DFT calculations validate NMR chemical shifts in solution, especially for unstable intermediates . Mass spectrometry (HRMS) confirms molecular weight .

Q. What pharmacological screening methods are applicable to this compound derivatives?

- Methodology : In vitro assays (e.g., enzyme inhibition studies using kinases or receptors) and cell-based models (e.g., cytotoxicity assays) are standard. Structure-activity relationship (SAR) studies guide functional group modifications, as seen in analogous indazole-based kinase inhibitors .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?

- Methodology : Density functional theory (DFT) with exact-exchange functionals (e.g., B3LYP ) calculates reaction pathways and transition states. For example, studies on formaldehyde addition to nitro-indazoles use DFT to identify regioselectivity and stability of hydroxymethylated products .

Q. What strategies resolve contradictions in thermodynamic data for indazole derivatives?

- Methodology : Cross-validate experimental results (e.g., calorimetry) with computational thermochemistry (e.g., atomization energy calculations via DFT ). Systematic error analysis (e.g., solvent effects in NMR ) and replication under controlled conditions are critical.

Q. How can green chemistry principles improve the synthesis of this compound?

- Methodology : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employ catalysts like lemon peel powder for cyclization reactions . Process optimization (e.g., microwave-assisted synthesis) reduces reaction time and waste .

Q. What are the challenges in crystallizing this compound derivatives, and how are they addressed?

- Methodology : Poor crystallization may arise from flexible substituents or polymorphism. Techniques include solvent screening (using Hansen solubility parameters) and additive-induced crystallization. SHELXL refinement tools help resolve disorder in crystal lattices .

Q. Data Presentation

Table 1: Key Synthetic and Analytical Parameters for this compound

Properties

IUPAC Name |

6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMPHXCOTBASBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505278 | |

| Record name | 6-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698-24-8 | |

| Record name | 6-Methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.